p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 10231-84-2
VCID: VC0014662
InChI: InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Molecular Formula: C12H15NO7
Molecular Weight: 285.25 g/mol

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

CAS No.: 10231-84-2

VCID: VC0014662

Molecular Formula: C12H15NO7

Molecular Weight: 285.25 g/mol

* For research use only. Not for human or veterinary use.

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside - 10231-84-2

CAS No. 10231-84-2
Product Name p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Molecular Formula C12H15NO7
Molecular Weight 285.25 g/mol
IUPAC Name (2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Standard InChIKey YILIDCGSXCGACV-SQKFTNEHSA-N
SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Synonyms 4-nitrophenyl-alpha-L-fucoside
4-nitrophenylfucoside
4-nitrophenylfucoside, beta-D-isomer
4-nitrophenylfucoside, beta-L-isomer
para-nitrophenyl-alpha-L-fucoside
PNP-alpha-fucopyranoside
pNP-fucoside
PubChem Compound 82473
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator